(4R)-1-Methyl-4-propyl-L-proline Hydrochloride
Overview
Description
(4R)-1-Methyl-4-propyl-L-proline Hydrochloride, also known as MPHP, is a synthetic compound that belongs to the class of proline analogs. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and biochemistry.
Scientific Research Applications
Synthetic Chemistry : (4R)-1-Methyl-4-propyl-L-proline Hydrochloride is used in the synthesis of various proline derivatives. It plays a crucial role in preparing compounds with potential applications in medicinal chemistry and as intermediates for further chemical transformations (González et al., 2004).
Organocatalysis : This compound has been used to develop heterogeneous organocatalysts for specific chemical reactions, such as the direct asymmetric aldol addition. These catalysts have shown high efficiency and selectivity, which are essential for creating compounds with specific stereochemical configurations (Calogero et al., 2011).
Pharmaceutical Applications : In pharmaceutical research, derivatives of (4R)-1-Methyl-4-propyl-L-proline Hydrochloride have been explored as skin permeation enhancers. These compounds are studied for their potential to improve the delivery of active pharmaceutical ingredients through the skin, thereby enhancing the effectiveness of topical and transdermal drug formulations (Zheng et al., 2020).
Biological Studies : It's also used in the study of protein folding and structure, as its derivatives can serve as valuable reagents for understanding cellular metabolism and macromolecule synthesis in both prokaryotic and eukaryotic cells (Bach & Takagi, 2013).
Material Science : This compound has applications in material science, particularly in the development of new materials with specific optical, electronic, or mechanical properties. Its derivatives can serve as building blocks for advanced materials that have unique functionalities (Testa et al., 2018).
properties
IUPAC Name |
(2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-4-7-5-8(9(11)12)10(2)6-7;/h7-8H,3-6H2,1-2H3,(H,11,12);1H/t7-,8+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLBKTSQKYGOOA-WLYNEOFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628392 | |
Record name | (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-1-Methyl-4-propyl-L-proline Hydrochloride | |
CAS RN |
6734-79-8 | |
Record name | (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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